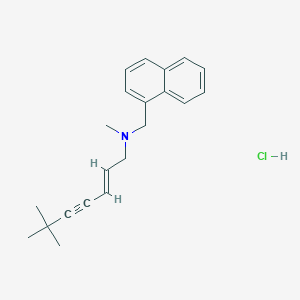

Terbinafine Hydrochloride

説明

特性

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-SZKNIZGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229223 | |

| Record name | Terbinafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78628-80-5 | |

| Record name | Terbinafine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbinafine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terbinafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBINAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/012C11ZU6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

- テルビナフィンは主に化学的経路で合成されます。

- 工業生産方法には、6,6-ジメチルヘプト-2-エン-4-イン-1-イルメチルアミンとナフタレン-1-イルメチルクロリドの縮合が含まれます。

- 反応条件および特定の合成経路は、製造元の機密情報です。

化学反応の分析

Mechanism of Action (Enzymatic Inhibition)

Terbinafine hydrochloride inhibits squalene monooxygenase , a key enzyme in fungal ergosterol biosynthesis. The reaction mechanism involves:

- Binding to the enzyme’s active site , preventing the conversion of squalene to lanosterol.

- Accumulation of squalene , which disrupts fungal cell membrane integrity .

| Enzyme Target | Reaction | Outcome |

|---|---|---|

| Squalene monooxygenase | Inhibition of squalene → lanosterol | Ergosterol depletion, fungal cell death |

This specificity for fungal enzymes minimizes effects on human cholesterol synthesis .

Analytical Reactions (Spectrophotometric Methods)

Two validated spectrophotometric assays are used to quantify this compound:

Assay 1 : Reaction with potassium permanganate in acidic medium (HCl) forms a colored product measured at 540 nm .

Assay 2 : Reaction with bromate-bromide and methylene blue dye generates a stable chromophore at 678 nm .

| Reagent | Reaction Time | λmax (nm) | Linearity Range |

|---|---|---|---|

| KMnO₄/HCl | 5 minutes | 540 | 2–30 µg/mL |

| Bromate-bromide/dye | 15–20 minutes | 678 | 1.5–6.0 µg/mL |

These methods demonstrate high sensitivity (LOD: 0.4–1.2 µg/mL) and are validated per ICH guidelines .

Metabolic Reactions (Metabolism Pathways)

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP1A2, 2C9, 2C8, 2B6, 3A4):

- Hydroxylation → Hydroxyterbinafine

- N-demethylation → Desmethylhydroxyterbinafine

- Oxidation → Carboxyterbinafine .

| Metabolite | Primary Pathway | Elimination Route |

|---|---|---|

| Hydroxyterbinafine | CYP1A2/CYP2C9 | Urinary excretion |

| Desmethylhydroxyterbinafine | CYP3A4/CYP2B6 | Fecal excretion |

These pathways account for 80% urinary and 20% fecal elimination, with no unchanged drug detected in urine .

科学的研究の応用

Clinical Applications

1.1 Treatment of Fungal Infections

Terbinafine is primarily indicated for treating infections caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species, as well as yeast infections caused by Candida species. It is effective against conditions like:

- Onychomycosis : Fungal infection of the nails.

- Tinea capitis : Scalp ringworm.

- Tinea corporis : Ringworm of the body.

- Tinea cruris : Jock itch.

Clinical studies have shown that terbinafine hydrochloride exhibits high cure rates. For instance, a study using 1% terbinafine cream reported complete cure rates of 80% at two weeks and 100% at three weeks for localized tinea infections .

1.2 Comparative Efficacy

In a randomized controlled trial comparing terbinafine to sertaconazole nitrate for tinea corporis and cruris, both treatments achieved similar efficacy, with terbinafine showing a complete cure rate of 80% after two weeks . This highlights its effectiveness relative to other antifungals.

Innovative Formulations

2.1 Nanogel Delivery Systems

Recent research has focused on enhancing the delivery of terbinafine through innovative formulations such as pH-responsive nanogels. These systems aim to improve skin penetration and therapeutic efficacy against superficial fungal infections . The nanogel formulations demonstrated compatibility with TH and showed promising results in enhancing drug delivery.

2.2 Multi-Ethosome Formulations

A study investigated the use of multi-ethosomes for dermal targeting delivery of TH, which significantly improved antifungal activity against Candida albicans strains . The formulation enhanced the fluidity of the stratum corneum, allowing better drug penetration and reduced skin irritation compared to traditional formulations.

Emerging Research Findings

3.1 Ultrasonic Nebulization

There is ongoing research into using nebulized formulations of TH for treating respiratory fungal infections. Studies indicate that nebulized TH can effectively deliver antifungal therapy in a clinical setting, potentially offering benefits over traditional oral or topical treatments .

3.2 Case Studies on Resistance

Research has documented cases where patients developed resistance to conventional antifungals, necessitating the use of TH as an alternative treatment option. For example, in cases of deep fungal infections caused by Exophiala dermatitidis, TH was administered successfully after initial treatment failures with other antifungals .

Summary Table of Applications

| Application | Description | Efficacy Evidence |

|---|---|---|

| Onychomycosis | Treatment for nail fungal infections | High cure rates reported in clinical trials |

| Tinea Capitis | Effective against scalp ringworm | Complete cure rates up to 100% |

| Tinea Corporis/Cruris | Treats body and groin fungal infections | Comparable efficacy to sertaconazole |

| Innovative Formulations | Nanogels and multi-ethosomes enhance delivery | Improved penetration and reduced irritation |

| Nebulized Formulations | Potential for treating respiratory fungal infections | Emerging evidence supports efficacy |

作用機序

類似化合物との比較

Table 1: Key Properties of Terbinafine Hydrochloride and Comparable Antifungals

Notes:

- Allylamines (terbinafine, naftifine) and benzylamines (butenafine) share a similar mechanism but differ in pharmacokinetics. TFH has superior water solubility compared to naftifine and butenafine, enhancing its formulation versatility .

- Azoles (e.g., clotrimazole) target a later step in ergosterol synthesis, leading to fungistatic effects rather than fungicidal activity .

Antifungal Efficacy

Table 2: In Vitro and Clinical Efficacy Comparisons

Key Findings :

- TFH demonstrated superior antifungal activity against Botrytis cinerea compared to boscalid, with an EC50 of 0.80 mg/L vs. 1.56 mg/L .

- In clinical trials, TFH and butenafine showed statistically higher mycologic cure rates (85–92%) than clotrimazole (62–70%) .

- TFH achieves faster cure times (4–6 weeks) due to its fungicidal action and tissue penetration .

Formulation and Stability

Table 3: Formulation Advancements and Challenges

Insights :

- TFH’s low solubility (0.15 mg/mL) has driven innovations like nanosponge hydrogels, which enhance skin retention and permeability . Buccal films with hydroxypropyl methylcellulose (HPMC) provide controlled release for oral candidiasis .

- Stability-indicating HPLC methods are critical for TFH due to its susceptibility to photodegradation .

生物活性

Terbinafine hydrochloride is a synthetic antifungal agent primarily used to treat dermatophyte infections, such as onychomycosis and tinea. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and safety profile. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Terbinafine functions as an inhibitor of squalene epoxidase , an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, leading to the accumulation of squalene within fungal cells, which ultimately results in cell death. This mechanism is particularly effective against various dermatophytes and yeasts.

- Chemical Structure : this compound is chemically classified as N-[(2E)-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine hydrochloride.

- Selectivity : Terbinafine exhibits selectivity for the TASK3 potassium channel, with a pEC50 value of 6.2, indicating its potential role in modulating ion channels in addition to its antifungal properties .

Efficacy in Clinical Studies

Numerous clinical studies have evaluated the efficacy of this compound in treating fungal infections:

Case Study Summaries

- Treatment of Dermatophytosis :

-

Onychomycosis Treatment :

- In a double-blind study comparing terbinafine (250 mg/day) to itraconazole (400 mg/day), terbinafine achieved a 77% mycological cure rate after 12 months compared to 42% for itraconazole .

- Relapse rates were significantly lower in patients treated with terbinafine compared to those treated with itraconazole, highlighting its long-term effectiveness .

- Topical Application :

Safety Profile

The safety profile of this compound has been extensively studied:

- Adverse effects are generally mild and include gastrointestinal disturbances and skin reactions. In one study, only 12% of patients reported adverse events, none severe enough to warrant discontinuation .

- Long-term use has shown minimal side effects, making it a preferred choice for chronic conditions like onychomycosis.

Comparative Efficacy Table

| Study Focus | Terbinafine Dosage | Cure Rate (%) | Comparison Drug | Comparison Cure Rate (%) |

|---|---|---|---|---|

| Dermatophytosis | 500 mg/day | 87 | - | - |

| Onychomycosis | 250 mg/day | 77 | Itraconazole | 42 |

| Topical Application | 1% cream | 80 | Sertaconazole | 73.35 |

Q & A

Q. What in silico methods predict this compound’s interactions with biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。